3,5-Dinitro-L-tyrosine
CAS No.: 17360-11-1
Cat. No.: VC21537061
Molecular Formula: C9H9N3O7
Molecular Weight: 271.18 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 17360-11-1 |
---|---|
Molecular Formula | C9H9N3O7 |
Molecular Weight | 271.18 g/mol |
IUPAC Name | (2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid |
Standard InChI | InChI=1S/C9H9N3O7/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19/h2-3,5,13H,1,10H2,(H,14,15)/t5-/m0/s1 |
Standard InChI Key | SAZOSDSFLRXREA-YFKPBYRVSA-N |
Isomeric SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C[C@@H](C(=O)O)N |
SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N |
Canonical SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N |
Chemical Structure and Properties
3,5-Dinitro-L-tyrosine is a non-proteinogenic L-alpha-amino acid that is structurally defined as L-tyrosine substituted by nitro groups at positions 3 and 5 of the aromatic ring. It belongs to several chemical classifications including non-proteinogenic L-alpha-amino acids, C-nitro compounds, and L-tyrosine derivatives . The compound has a molecular formula of C9H9N3O7 and a molecular weight of 271.18 g/mol in its anhydrous form . The monohydrate form, with the formula C9H9N3O7·H2O, is commonly encountered in laboratory and commercial settings.
The physical appearance of 3,5-Dinitro-L-tyrosine is distinctive, presenting as a red powder at room temperature . This coloration is characteristic of many nitro-aromatic compounds and serves as a visual identifier during laboratory procedures. The compound's structure features a phenolic hydroxyl group, two nitro groups positioned at carbons 3 and 5 of the aromatic ring, and the standard amino acid functional groups (amino and carboxyl) attached to the alpha carbon.
Physical and Chemical Properties
3,5-Dinitro-L-tyrosine exhibits a range of physical and chemical properties that influence its behavior in various experimental conditions. The detailed physicochemical properties are presented in Table 1.
Property | Value | Notes |
---|---|---|
Melting Point | 220 °C (decomposition) | Literature value |
Boiling Point | 452.4±45.0 °C | Predicted value |
Density | 1.699 g/cm³ | At standard conditions |
Vapor Pressure | 0.002-0.057 Pa | At 120-150°C |
Solubility | Soluble | In chloroform, dichloromethane, ethyl acetate, DMSO, acetone |
pKa | 2.08±0.30 | Predicted value |
LogP | 0.3 | At 25°C and pH 7 |
Table 1: Physicochemical properties of 3,5-Dinitro-L-tyrosine .
The solubility profile of 3,5-Dinitro-L-tyrosine is particularly noteworthy for researchers. It demonstrates good solubility in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This solubility characteristic facilitates its use in various experimental protocols and synthetic applications. The relatively low LogP value of 0.3 (measured at 25°C and pH 7) indicates moderate hydrophilicity, which influences its behavior in biological systems and experimental designs.
Synthesis and Production Methods
The synthesis of 3,5-Dinitro-L-tyrosine typically involves direct nitration of L-tyrosine under controlled conditions. The process requires careful regulation of reaction parameters to ensure selective nitration at the desired positions (3 and 5) on the aromatic ring while preserving the stereochemical integrity of the alpha carbon. Alternative synthetic routes may involve protecting group strategies to prevent side reactions at the amino and carboxyl functionalities during the nitration process.
Chemoenzymatic synthesis has also been employed for the production of 3,5-dinitro tyrosine derivatives, as demonstrated in research focused on creating enantiomerically pure compounds . This approach combines chemical reactions with enzymatic transformations, offering advantages in terms of stereoselectivity and reaction efficiency. The methodology has been successfully applied to synthesize both R- and S-isomers of related compounds such as 3,5-dinitro-o-tyrosine .
Biological Activities and Mechanisms
3,5-Dinitro-L-tyrosine exhibits several significant biological activities that have been documented through research studies. Its most prominent biological functions include inhibition of thyroid iodotyrosine deiodinase and antibacterial properties.
Inhibition of Thyroidal Iodotyrosine Deiodinase
One of the most well-established biological activities of 3,5-Dinitro-L-tyrosine is its potent inhibition of thyroidal iodotyrosine deiodinase . This enzyme plays a crucial role in thyroid hormone metabolism by catalyzing the deiodination of iodotyrosines (monoiodotyrosine and diiodotyrosine), allowing for the recycling of iodide within the thyroid gland. By inhibiting this enzyme, 3,5-Dinitro-L-tyrosine significantly impacts iodide metabolism, potentially enhancing iodide retention and utilization .
Studies have demonstrated that 3,5-Dinitro-L-tyrosine is among the most effective inhibitors of diiodotyrosine (DIT) deiodination in TPNH-supplemented sheep thyroid homogenates . In comparative analyses of various tyrosine derivatives, researchers have found that 3,5-dibromo-L-tyrosine and 3,5-dinitro-L-tyrosine show particularly high potency in inhibiting this enzymatic activity . This inhibitory effect has important implications for understanding thyroid hormone metabolism and potentially for developing therapeutic interventions for thyroid disorders.
Interaction with Receptor Systems
Research on related compounds provides insight into potential receptor interactions of 3,5-Dinitro-L-tyrosine. Studies on the enantiomers of 3,5-dinitro-o-tyrosine have shown differential binding to alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptors, with the S-isomer demonstrating significantly higher potency than the R-isomer . These findings suggest that the stereochemistry of these dinitro-tyrosine derivatives plays a crucial role in their biological activities and receptor interactions.
The phenolic functional group in these o-tyrosine analogues was designed to act as a bioisostere of the gamma-carboxyl group of glutamate, with significant impacts on receptor binding . This structural mimicry represents an innovative approach in the design of receptor-targeted compounds and suggests potential applications for 3,5-Dinitro-L-tyrosine in neurobiological research and drug development.
Applications in Research and Scientific Studies
3,5-Dinitro-L-tyrosine and its derivatives have found multiple applications in various scientific disciplines, ranging from fundamental biochemical studies to more applied research in drug development and medicinal chemistry.
Biochemical Research Applications
In biochemical research, 3,5-Dinitro-L-tyrosine serves as a valuable tool for studying enzyme kinetics and inhibition mechanisms, particularly in research focused on deiodinase enzymes . Its well-characterized inhibitory effect on thyroidal iodotyrosine deiodinase makes it useful for investigating the structural and functional aspects of this enzyme family.
The compound's unique structural features also make it valuable for studying structure-activity relationships in various biochemical contexts. Researchers can leverage the distinct electronic and steric properties conferred by the nitro groups to probe binding interactions and develop structure-based models of enzyme-inhibitor complexes.
Applications in Peptide Chemistry and Drug Development
Derivatives of 3,5-Dinitro-L-tyrosine, such as Fmoc-3,5-dinitro-L-tyrosine, have important applications in peptide synthesis and drug development . The Fmoc (9-fluorenylmethoxycarbonyl) protected version of the compound can be incorporated into peptide sequences using standard solid-phase peptide synthesis techniques, allowing researchers to create peptides with specialized properties or functions.
In drug development, the unique structural and electronic properties of 3,5-Dinitro-L-tyrosine and its derivatives offer opportunities for designing compounds with specific receptor interactions or biological activities. The work on AMPA receptor antagonists based on 3,5-dinitro-o-tyrosine illustrates this potential, demonstrating how structural modifications of these compounds can be used to develop pharmacologically active molecules with targeted effects on specific receptor systems .
Research in Thyroid Metabolism
Given its potent inhibition of thyroidal iodotyrosine deiodinase, 3,5-Dinitro-L-tyrosine has been particularly valuable in research focused on thyroid hormone metabolism and regulation . Studies using this compound have contributed to our understanding of iodide recycling within the thyroid gland and the role of deiodinase enzymes in maintaining thyroid hormone homeostasis.
This research has broader implications for understanding thyroid disorders and developing potential therapeutic approaches. By elucidating the mechanisms of deiodinase inhibition and its effects on thyroid function, researchers gain insights that could inform the development of treatments for conditions such as hyperthyroidism or iodine deficiency disorders.
Comparative Analysis with Related Compounds
3,5-Dinitro-L-tyrosine belongs to a family of modified tyrosine derivatives with varying structural features and biological activities. Comparing these related compounds provides valuable insights into structure-activity relationships and highlights the unique properties of 3,5-Dinitro-L-tyrosine.
Comparison with Other Tyrosine Derivatives
Several structural analogues of 3,5-Dinitro-L-tyrosine have been studied, including 3,5-dibromo-L-tyrosine, 3-nitro-L-tyrosine, and various dinitro-o-tyrosine derivatives. These compounds share the basic tyrosine scaffold but differ in the nature and position of their substituents, resulting in distinct chemical and biological properties.
In studies of thyroidal iodotyrosine deiodinase inhibition, 3,5-dibromo-L-tyrosine and 3,5-dinitro-L-tyrosine were identified as particularly potent inhibitors, suggesting that disubstitution at the 3 and 5 positions of the aromatic ring is favorable for this activity . The nature of these substituents (nitro versus bromo groups) appears to influence the potency and specificity of enzyme inhibition, with both electron-withdrawing groups enhancing inhibitory activity.
Table 2 presents a comparative analysis of 3,5-Dinitro-L-tyrosine and related compounds:
Compound | Key Structural Features | Notable Biological Activities | Relative Potency as Deiodinase Inhibitor |
---|---|---|---|
3,5-Dinitro-L-tyrosine | Nitro groups at 3,5 positions | Deiodinase inhibition, antibacterial | High |
3,5-Dibromo-L-tyrosine | Bromo groups at 3,5 positions | Deiodinase inhibition | High |
3-Nitro-L-tyrosine | Single nitro group at 3 position | Deiodinase inhibition | Moderate |
3,5-Dinitro-o-tyrosine (S-isomer) | Nitro groups at 3,5; hydroxyl in ortho position | AMPA receptor antagonist | N/A |
3,5-Dinitro-o-tyrosine (R-isomer) | Nitro groups at 3,5; hydroxyl in ortho position | Weak AMPA receptor antagonist | N/A |
Table 2: Comparative analysis of 3,5-Dinitro-L-tyrosine and related compounds .
Structure-Activity Relationships
Research on 3,5-dinitro-o-tyrosine enantiomers has revealed important structure-activity relationships that may be relevant to understanding the biological activities of 3,5-Dinitro-L-tyrosine . Key findings from these studies include:
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Stereochemical importance: The S-isomer of 3,5-dinitro-o-tyrosine was found to be 6.5 times more potent than the R-isomer in inhibiting AMPA binding, with IC50 values of 13 ± 7 and 84 ± 26 μM, respectively . This suggests that the stereochemistry at the alpha carbon significantly influences receptor interactions.
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Role of the phenolic group: The phenolic hydroxyl group was shown to be crucial for binding affinity, as methoxy derivatives exhibited lower potency than the corresponding phenolic compounds . This highlights the importance of this functional group in mediating specific molecular interactions.
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Significance of the free amino group: Studies demonstrated that N-acetyl and N-t-BOC derivatives had very low affinity for AMPA receptors, indicating that the free amino group plays an essential role in receptor binding .
These structure-activity relationships provide valuable guidance for understanding the molecular basis of 3,5-Dinitro-L-tyrosine's biological activities and for designing related compounds with enhanced or targeted properties.
Research Challenges and Future Directions
Despite the considerable research conducted on 3,5-Dinitro-L-tyrosine and related compounds, several challenges and opportunities remain for future investigation. These include developing improved synthetic methods, expanding our understanding of the compound's biological activities, and exploring novel applications in various fields.
Synthetic Methodology Advancements
Current synthetic approaches for 3,5-Dinitro-L-tyrosine could potentially be improved to increase yield, stereoselectivity, and environmental sustainability. Future research might focus on developing enzymatic or chemoenzymatic methods that offer advantages in terms of reaction conditions, selectivity, and reduced use of hazardous reagents. Green chemistry approaches that minimize waste and energy consumption would be particularly valuable for scaling up production while reducing environmental impact.
Expanded Biological Activity Profiling
While the inhibition of thyroidal iodotyrosine deiodinase and antibacterial properties of 3,5-Dinitro-L-tyrosine are well-established, other potential biological activities remain to be fully explored. Comprehensive screening against a wider range of enzymes, receptors, and biological targets could reveal additional applications and provide deeper insights into the compound's mechanisms of action. Particular attention might be given to its potential interactions with other enzyme systems involved in amino acid metabolism or redox processes.
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